N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine
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Overview
Description
N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a purine base linked to a dichlorophenyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with 6-aminopurine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted purines.
Scientific Research Applications
N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral properties.
Mechanism of Action
The mechanism of action of N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The compound’s dichlorophenyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(3,4-dichlorophenyl)carbamate
- 3-(3,4-dichlorophenyl)-1,1-dimethylurea (Diuron)
- 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea (Linuron)
Uniqueness
N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine is unique due to its purine base, which allows it to interact with nucleic acids and enzymes in a manner distinct from other similar compounds. This unique interaction profile makes it a valuable compound in various research applications .
Properties
CAS No. |
146579-22-8 |
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Molecular Formula |
C12H9Cl2N5 |
Molecular Weight |
294.14 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine |
InChI |
InChI=1S/C12H9Cl2N5/c13-8-2-1-7(3-9(8)14)4-15-11-10-12(17-5-16-10)19-6-18-11/h1-3,5-6H,4H2,(H2,15,16,17,18,19) |
InChI Key |
KFCRCDSFFAMAHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=NC=NC3=C2NC=N3)Cl)Cl |
Origin of Product |
United States |
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